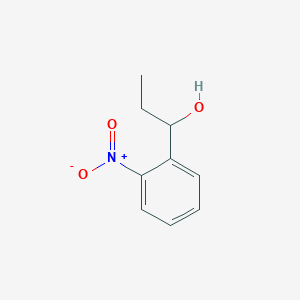

I+/--Ethyl-2-nitrobenzenemethanol

Description

The compound I+/--Ethyl-2-nitrobenzenemethanol (exact structural confirmation pending due to nomenclature ambiguity) is hypothesized to be a nitroaromatic derivative featuring a benzene ring substituted with a nitro (-NO₂) group at the 2-position, an ethyl (-CH₂CH₃) group, and a hydroxymethyl (-CH₂OH) moiety. Nitrobenzenemethanol derivatives are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity and ability to undergo further functionalization . For this analysis, we assume a structural analog to intermediates described in the evidence (e.g., 2-(2-methyl-4-nitrophenyl)ethanol, ) but with distinct substitution patterns.

Properties

CAS No. |

90972-31-9 |

|---|---|

Molecular Formula |

C9H11NO3 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

1-(2-nitrophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11NO3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h3-6,9,11H,2H2,1H3 |

InChI Key |

KJDAFZZSRSPAJN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Nitrophenyl)propan-1-ol can be synthesized through various methods. One common approach involves the reduction of 1-(2-nitrophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of 1-(2-nitrophenyl)propan-1-ol may involve catalytic hydrogenation of the corresponding nitro compound. This process uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like methanol or ethanol at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group (-OH) can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The nitro group (-NO2) can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups using appropriate nucleophiles

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution reactions

Major Products Formed

Oxidation: 1-(2-nitrophenyl)propan-1-one or 1-(2-nitrophenyl)propanal.

Reduction: 1-(2-aminophenyl)propan-1-ol.

Substitution: Various substituted phenylpropanols depending on the nucleophile used

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-nitrophenyl)propan-1-ol primarily involves its photolabile properties. Upon exposure to light, the nitro group undergoes a photochemical reaction, leading to the release of the protecting group and the formation of the desired product. This property is exploited in solid-phase peptide synthesis (SPPS) to achieve high photo-release rates and stability under various conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-methyl-4-nitrophenylacetate ()

- Structure : Benzene ring with a nitro group at the 4-position, methyl at 2-position, and an ethyl ester (-COOCH₂CH₃) side chain.

- Synthesis : Synthesized via acid-catalyzed esterification of 2-methyl-4-nitrophenylacetonitrile (86.4% yield) .

- Key Properties :

- MS : m/z 246.0 [M+Na]⁺, 222.1 [M-H]⁻.

- 1H-NMR : δ 8.05 (ArH), 4.19 (CH₂CH₃), 2.43 (CH₃).

- Comparison: Unlike the target compound, this derivative lacks a hydroxymethyl group and features an ester instead of an alcohol.

2-(2-Methyl-4-nitrophenyl)ethanol ()

- Structure: Benzene ring with nitro (4-position), methyl (2-position), and ethanol (-CH₂CH₂OH) groups.

- Synthesis : Reduction of ethyl 2-methyl-4-nitrophenylacetate using NaBH₄ (93.2% yield) .

- Key Properties :

- MS : m/z 182.1 [M+H]⁺.

- Comparison : The presence of a primary alcohol (-CH₂OH) increases polarity compared to ester derivatives, improving solubility in polar solvents. The 4-nitro group deactivates the ring, reducing electrophilic substitution reactivity relative to 2-nitro analogs.

1-(2-Amino-6-nitrophenyl)ethanone ()

- Structure: Benzene ring with amino (-NH₂) at 2-position, nitro at 6-position, and acetyl (-COCH₃) group.

- Key Properties :

- Comparison: The amino group introduces nucleophilic reactivity, contrasting with the electron-withdrawing nitro group in the target compound. The meta-nitro substitution (6-position) may sterically hinder reactions compared to ortho-nitro derivatives.

Electrochemically Iodinated Aromatics ()

- Relevance : Electrochemical iodination using I⁺ generated from I₂/H₂SO₄ enables regioselective iodination of aromatic rings .

- Comparison: If the target compound includes an iodine substituent (implied by "I+" in its name), this method could theoretically synthesize it.

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Synthetic Challenges : The target compound’s 2-nitro substitution likely complicates synthesis due to steric hindrance and electronic deactivation, contrasting with the 4-nitro analogs in .

- Reactivity : The hydroxymethyl group may enhance hydrogen-bonding interactions, increasing solubility in protic solvents compared to ester or ketone derivatives.

- Safety: Nitroaromatics generally pose explosion risks under heat or friction. The absence of hazard classification for 1-(2-amino-6-nitrophenyl)ethanone () suggests caution until toxicological studies confirm safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.